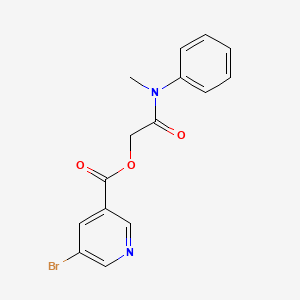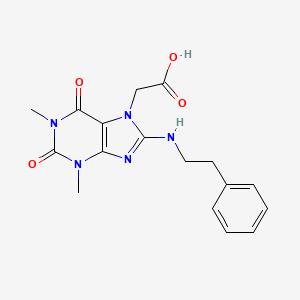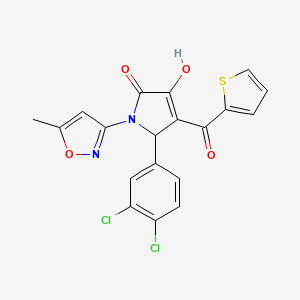![molecular formula C21H20N4O2 B6418783 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015542-94-5](/img/structure/B6418783.png)
2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dimethoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
Similar compounds have been found to inhibit kinases such as clk1 and dyrk1a , and CDK2 . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.
Mode of Action
Kinase inhibitors typically function by binding to the atp-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinases such as clk1, dyrk1a, and cdk2 are involved in numerous cellular pathways, including cell cycle progression, signal transduction, and gene expression . Inhibition of these kinases can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
One source suggests that similar compounds have good lipophilicity, which allows them to diffuse easily into cells . This property can significantly impact the compound’s bioavailability.
Result of Action
Inhibition of kinases such as clk1, dyrk1a, and cdk2 can lead to alterations in cell cycle progression, signal transduction, and gene expression . These changes can potentially result in antitumor effects .
准备方法
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by cyclization and amination reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or aryl halides.
Cyclization: Intramolecular cyclization reactions can be performed to form fused ring systems, enhancing the compound’s structural complexity and biological activity
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for drug development and therapeutic applications.
Medicine: The compound has shown potential as a lead compound for the development of new pharmaceuticals targeting specific diseases, such as cancer and inflammatory disorders.
相似化合物的比较
2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities and properties.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have an additional nitrogen atom in the ring system, which can influence their reactivity and biological activity.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar therapeutic applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-11-20(23-16-7-5-4-6-8-16)25-21(22-14)13-17(24-25)15-9-10-18(26-2)19(12-15)27-3/h4-13,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCHUUQCSUKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)

![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)
![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)

![N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine](/img/structure/B6418742.png)

![4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide](/img/structure/B6418759.png)
![7-hydrazinyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6418767.png)
![N-(4-{[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6418797.png)
![1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6418801.png)
